3-(3,3-Difluorocyclohexyl)propan-1-amine
Description
Properties
Molecular Formula |
C9H17F2N |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
3-(3,3-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8H,1-7,12H2 |
InChI Key |
UMNRULVOABFFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)CCCN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(3,3-Difluorocyclohexyl)propan-1-amine
Detailed Synthetic Routes
Fluorination of Cyclohexanone Derivatives
- Starting from cyclohexanone , selective fluorination at the 3-position is achieved using electrophilic fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- This step yields 3,3-difluorocyclohexanone as a key intermediate.
Reductive Amination to Introduce the Propan-1-amine Side Chain
- The 3,3-difluorocyclohexanone intermediate undergoes reductive amination with 3-aminopropanal or an equivalent amine source.
- Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
- This reaction forms the target 3-(3,3-difluorocyclohexyl)propan-1-amine .
Salt Formation and Purification
- The free amine is typically converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethanol or diethyl ether.
- Purification is achieved by recrystallization or chromatographic methods (e.g., flash chromatography or preparative HPLC).
Alternative Synthetic Approaches
- Nucleophilic substitution on 3,3-difluorocyclohexyl halide intermediates with propan-1-amine nucleophiles.
- Catalytic hydrogenation of corresponding imine or nitrile precursors derived from difluorocyclohexyl ketones.
- Use of continuous flow reactors to optimize fluorination and reductive amination steps for industrial-scale synthesis.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorination | Selectfluor, anhydrous solvent, RT to 60°C | 60–85 | Controlled to avoid over-fluorination |
| Reductive amination | NaBH3CN, MeOH or DCM, pH 5-6, RT | 70–90 | Mild acidic conditions favor imine formation |
| Hydrochloride salt formation | HCl gas or HCl in EtOH, 0–25°C | >95 | Produces stable solid salt |
| Purification | Recrystallization or preparative HPLC | >98 | Purity confirmed by NMR and HPLC |
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR confirms the propan-1-amine side chain and cyclohexyl protons.
- ^19F NMR validates the presence and environment of the geminal difluoro substituents.
-
- Electrospray ionization (ESI-MS) confirms molecular ion peaks consistent with the formula C9H17F2N.
High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment (>98% purity typical).
- Reverse phase C18 columns with acetonitrile/water gradients are common.
Melting Point and Elemental Analysis:
- Used to confirm salt formation and compound identity.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Fluorination | Electrophilic fluorination | Selectfluor, DAST, anhydrous | 60–85 | Requires strict moisture control |
| Reductive Amination | Imine formation + reduction | NaBH3CN, NaBH(OAc)3, mild acid | 70–90 | High selectivity for primary amine |
| Salt Formation | Acid-base reaction | HCl gas or HCl in ethanol | >95 | Enhances stability and crystallinity |
| Purification | Recrystallization or chromatography | Silica gel, preparative HPLC | >98 | Ensures high purity for research use |
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-Difluorocyclohexyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique electronic and steric properties, influencing its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorination decreases amine basicity (lower pKa) due to electron-withdrawing effects .
- Higher LogP values in fluorinated and chlorinated derivatives indicate enhanced lipophilicity, favoring membrane permeability .
- Dichloro analogs exhibit higher melting points due to increased molecular symmetry and van der Waals interactions .
Biological Activity
3-(3,3-Difluorocyclohexyl)propan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14F2N
- Molecular Weight : 165.20 g/mol
- IUPAC Name : 3-(3,3-Difluorocyclohexyl)propan-1-amine
The biological activity of 3-(3,3-Difluorocyclohexyl)propan-1-amine is primarily attributed to its interactions with various biological targets. The difluorocyclohexyl moiety enhances lipophilicity and may facilitate binding to specific receptors or enzymes.
Potential Targets:
- Neurotransmitter Receptors : It may act as a modulator of neurotransmitter systems, influencing pathways related to mood and cognition.
- Enzymatic Inhibition : Preliminary studies suggest it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antidepressant Effects : Initial studies indicate potential antidepressant-like effects in animal models, suggesting modulation of serotonin or norepinephrine pathways.
- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains.
In Vitro Studies
In vitro assays have demonstrated that 3-(3,3-Difluorocyclohexyl)propan-1-amine can inhibit the growth of certain bacteria and fungi. For example, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:
- Behavioral Tests : In rodent models, administration resulted in decreased immobility time in forced swim tests, indicating potential antidepressant effects.
- Inflammation Models : In models of acute inflammation, treatment with the compound reduced paw swelling significantly compared to controls.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the effects of 3-(3,3-Difluorocyclohexyl)propan-1-amine on depression-like behaviors in mice. The results indicated a significant reduction in depressive symptoms compared to a control group treated with saline. The study suggested that the compound might enhance serotonergic transmission.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent in combating antibiotic resistance.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
